5-Methyl-1-propyl-1H-1,2,3-triazole-4-carbaldehyde

Description

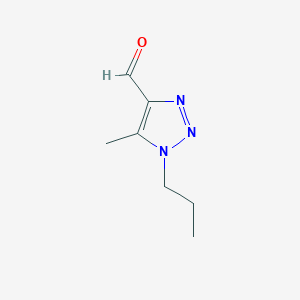

5-Methyl-1-propyl-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound featuring a triazole core substituted with a methyl group at position 5, a propyl group at position 1, and a reactive aldehyde group at position 2. This compound is part of a broader class of 1,2,3-triazole derivatives, which are widely studied for their applications in medicinal chemistry, materials science, and bioconjugation. The aldehyde moiety enables site-selective modifications, particularly in protein engineering, where it serves as an N-terminal modification reagent . Structural characterization of such compounds often employs X-ray crystallography refined using programs like SHELXL .

Properties

Molecular Formula |

C7H11N3O |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

5-methyl-1-propyltriazole-4-carbaldehyde |

InChI |

InChI=1S/C7H11N3O/c1-3-4-10-6(2)7(5-11)8-9-10/h5H,3-4H2,1-2H3 |

InChI Key |

KVZYCVLYNKIOIR-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C(=C(N=N1)C=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-propyl-1H-1,2,3-triazole-4-carbaldehyde typically involves the cycloaddition reaction between an azide and an alkyne, commonly known as “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in aqueous media . The reaction conditions include:

Solvent: Aqueous or organic solvent

Catalyst: Copper(I) ions

Temperature: Room temperature to slightly elevated temperatures

Industrial Production Methods

Industrial production of this compound may involve scalable synthesis methods such as continuous flow chemistry, which allows for the efficient and controlled production of large quantities of the compound. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-propyl-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Electrophiles such as alkyl halides, acyl chlorides

Major Products Formed

Oxidation: 5-Methyl-1-propyl-1H-1,2,3-triazole-4-carboxylic acid

Reduction: 5-Methyl-1-propyl-1H-1,2,3-triazole-4-methanol

Substitution: Various substituted triazole derivatives

Scientific Research Applications

Chemical Synthesis and Development

Building Block for Complex Molecules

5-Methyl-1-propyl-1H-1,2,3-triazole-4-carbaldehyde serves as a crucial building block in the synthesis of more complex molecules. Its triazole ring structure allows for diverse chemical modifications that can lead to the development of new pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions, including oxidation and cyclization, which facilitate the creation of derivatives with enhanced biological activities.

Industrial Applications

In industrial contexts, this compound is utilized in the production of novel materials with unique properties. It is involved in the formulation of polymers and coatings that exhibit desirable characteristics such as improved durability and resistance to environmental factors.

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents . The mechanism of action often involves interference with microbial enzyme functions, leading to cell death.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of cancer cells through various pathways, including apoptosis induction and cell cycle arrest. For instance, triazole derivatives have been reported to demonstrate cytotoxic effects against breast cancer cell lines .

Medicinal Chemistry

Drug Development

this compound is being explored as a precursor in the synthesis of drugs targeting specific enzymes and receptors. Its ability to modulate biological activity through interactions with molecular targets makes it a valuable component in drug design .

Pharmacological Applications

The compound's pharmacological profile includes potential uses as an antifungal and antiviral agent. Recent studies have highlighted its efficacy against viral proteases associated with diseases such as COVID-19 and other viral infections . The binding affinities observed in these studies indicate promising therapeutic potential.

Case Studies

Mechanism of Action

The mechanism of action of 5-Methyl-1-propyl-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit enzymes such as carbonic anhydrase by binding to the active site and blocking its activity.

Molecular Targets: The triazole ring can interact with various biological targets, including proteins and nucleic acids, leading to changes in their function and activity.

Pathways Involved: The inhibition of carbonic anhydrase affects physiological processes such as respiration, acid-base balance, and ion transport.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-Methyl-1-propyl-1H-1,2,3-triazole-4-carbaldehyde (Target Compound) with analogs differing in substituents at position 1 of the triazole ring. Key differences in physicochemical properties and applications are highlighted.

Target Compound : this compound

- Substituent : Propyl (alkyl chain).

- Moderate steric hindrance allows efficient access to the aldehyde group for nucleophilic reactions, making it suitable for N-terminal protein modification .

- Applications :

Analog 1 : 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde (CAS 134926-73-1)

- Substituent : Phenyl (aromatic ring).

- Key Features :

- The electron-withdrawing phenyl group may increase the electrophilicity of the aldehyde, enhancing reactivity in nucleophilic additions.

- Reduced solubility in aqueous media compared to the propyl analog due to aromatic hydrophobicity.

- Applications :

Structural and Functional Comparison Table

Research Findings and Methodological Insights

Structural Confirmation Techniques

- X-ray crystallography using SHELXL and visualization tools like ORTEP are critical for resolving the triazole ring geometry and substituent orientations. For example, the phenyl analog’s planar structure contrasts with the propyl derivative’s flexible alkyl chain, influencing packing efficiency in crystals.

Role of Substituents in Bioconjugation

- Studies on triazole carbaldehydes (e.g., work by Wang Haoyu and Dong Enyu ) demonstrate that alkyl substituents (e.g., propyl) improve compatibility with aqueous reaction conditions, whereas aromatic groups (e.g., phenyl) are better suited for organic-phase syntheses.

Biological Activity

5-Methyl-1-propyl-1H-1,2,3-triazole-4-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The general approach includes:

- Formation of the Triazole Ring : Utilizing azides and alkynes through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole structure.

- Introduction of the Aldehyde Group : This can be achieved via oxidation of the corresponding alcohol or through other synthetic methods that incorporate aldehyde functionalities into the triazole framework.

Biological Activity

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research has indicated that compounds containing the triazole moiety exhibit notable anticancer properties. For instance, studies have shown that derivatives of triazoles can inhibit cancer cell proliferation effectively. The mechanism often involves:

- Inhibition of Key Enzymes : Triazole derivatives have been shown to inhibit thymidylate synthase (TS), a crucial enzyme in DNA synthesis. For example, certain triazole compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 and HCT-116 .

Antimicrobial Properties

Triazole derivatives also display significant antimicrobial activity. The compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways contributes to its effectiveness against various pathogens, including Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Effects

The compound has shown potential in modulating inflammatory responses. Specifically, it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages . This property makes it a candidate for further investigation in inflammatory diseases.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : By binding to active sites on enzymes like TS or cyclooxygenase (COX), the compound can effectively reduce enzyme activity.

- Induction of Apoptosis : Certain studies suggest that triazole derivatives may trigger apoptotic pathways in cancer cells through mitochondrial signaling cascades .

Case Studies and Research Findings

Several studies have highlighted the biological potential of triazole derivatives:

- Antiproliferative Activity : A study showed that specific triazole derivatives exhibited strong antiproliferative effects on cancer cell lines with IC50 values as low as 1.1 μM .

- Antimicrobial Efficacy : Research indicated that some triazole compounds had good inhibition rates against E. coli and S. aureus, suggesting their utility as antimicrobial agents .

- Anti-inflammatory Properties : Compounds with triazole structures were found to significantly reduce levels of nitric oxide (NO) and other inflammatory markers in vitro .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C8H12N4O |

| Molecular Weight | 168.21 g/mol |

| CAS Number | Not available |

| Anticancer IC50 (MCF-7) | 1.1 μM |

| Antimicrobial Activity | Effective against E. coli and S. aureus |

| Anti-inflammatory IC50 | < 10 μM |

Q & A

Q. What statistical methods are optimal for analyzing dose-response data in cytotoxicity studies?

- Methodological Answer : Non-linear regression models (e.g., four-parameter logistic curve) calculate IC₅₀ values. Outlier detection (Grubbs’ test) and ANOVA with post-hoc corrections (e.g., Tukey’s HSD) account for inter-experimental variability. PubChem bioactivity data for triazole-carboxamides provide benchmarks for comparative analysis.

Scale-Up and Application Challenges

Q. What are the critical factors in scaling up synthesis while maintaining regioselectivity?

- Methodological Answer : Continuous flow reactors minimize exothermic side reactions during cycloaddition. Catalyst loading (CuI vs. CuSO₄/ascorbate) and stoichiometric control of azide/alkyne ratios are pivotal, as shown in scaled syntheses of ethyl triazole-carboxylates . Process analytical technology (PAT) monitors reaction progress in real time.

Q. How can researchers mitigate toxicity risks during in vivo studies of this compound?

- Methodological Answer : Acute toxicity screening (OECD 423) in rodent models identifies safe dosages. Metabolite profiling (LC-MS/MS) detects reactive intermediates, while hepatic microsome assays predict phase I/II metabolism. Structural analogs with reduced hepatotoxicity (e.g., cyclopentyl-substituted triazoles ) inform derivative design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.